2-Dimethylamino-7-nitrofluorene

Übersicht

Beschreibung

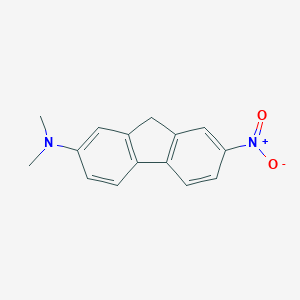

2-Dimethylamino-7-nitrofluorene is an organic compound with the molecular formula C15H14N2O2. It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 7-position. This compound is known for its unique photophysical properties and has been widely studied for its applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-7-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The process begins with the preparation of 2-dimethylaminofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Dimethylamino-7-nitrofluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted fluorene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2-Dimethylamino-7-nitrofluorene is an organic compound with the molecular formula . It features a dimethylamino group at the 2-position and a nitro group at the 7-position of the fluorene structure. This configuration leads to distinct electronic properties, facilitating intramolecular charge transfer processes that enhance its fluorescence characteristics in various solvents .

Mechanism of Action:

- Target: The primary target of this compound is human serum albumin (HSA).

- Mode of Action: It binds to hydrophobic sites on HSA, resulting in alterations in fluorescence spectra depending on the polarity of the medium.

- Result: This interaction can be utilized to study molecular interactions and solvent effects, making it a valuable tool in chemical research.

Chemistry

This compound serves as a fluorescent probe for studying:

- Solvent Polarity: Its solvatochromic properties allow researchers to determine solvent dipolarity and polarizability by observing changes in fluorescence .

- Molecular Interactions: The compound's fluorescence behavior can indicate interactions between molecules, aiding in the understanding of chemical processes.

Biology

The compound is notable for its:

- Mutagenic Properties: Studies have shown that it can induce DNA damage, making it relevant for cancer research focused on mutagenesis and carcinogenesis .

- Fluorescent Labeling: Its strong fluorescence makes it suitable for use as a fluorescent marker in biological assays, such as tracking cellular processes or studying DNA repair mechanisms .

Medicine

In medical research, this compound is being investigated for:

- Cancer Research: Its potential as a fluorescent marker helps visualize cancer cells and study tumor behavior under various conditions.

- Antiviral Activity: Analogous compounds have shown efficacy against hepatitis C virus (HCV), suggesting that derivatives of this compound could be explored for similar applications .

Industry

The compound finds applications in:

- Organic Light-Emitting Diodes (OLEDs): Its photophysical properties make it suitable for developing efficient light-emitting materials used in electronic displays .

- Fluorescent Probes: The solvatochromic nature allows for the development of probes that can adapt their emission based on environmental conditions, enhancing sensitivity in analytical applications.

Case Studies

-

Study on Solvatochromism:

Researchers utilized this compound to investigate solvent effects on fluorescence. The study demonstrated how varying solvent polarity influenced emission wavelengths, providing insights into molecular interactions and solvent dynamics . -

Antiviral Research:

A series of compounds based on the fluorene structure were synthesized to evaluate their inhibitory effects against HCV. The findings indicated that modifications to the dimethylamino group significantly affected antiviral potency, paving the way for designing more effective antiviral agents . -

Fluorescent Probes Development:

The unique fluorescence properties were harnessed to develop probes capable of detecting changes in cellular environments. These probes showed potential for real-time imaging in biological systems, enhancing our understanding of dynamic cellular processes.

Wirkmechanismus

The mechanism of action of 2-Dimethylamino-7-nitrofluorene involves its interaction with molecular targets through its electron-donating dimethylamino group and electron-withdrawing nitro group. These interactions lead to various photophysical and chemical properties, such as fluorescence and solvatochromism. The compound can undergo photoinduced charge transfer, which is crucial for its applications in fluorescence quenching and as a solvatochromic dye .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-7-nitrofluorene

- 2-Chloro-7-nitrofluorene

- 2-Acetamido-7-nitrofluorene

Comparison: 2-Dimethylamino-7-nitrofluorene is unique due to its strong electron-donating dimethylamino group, which enhances its fluorescence and solvatochromic properties compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity, such as in biological labeling and optoelectronic devices .

Biologische Aktivität

2-Dimethylamino-7-nitrofluorene (DMANF) is a synthetic compound belonging to the nitrofluorene family, notable for its diverse biological activities, including mutagenicity, carcinogenicity, and fluorescence properties. This article explores the biological activity of DMANF, focusing on its mechanisms of action, toxicity profiles, and relevant research findings.

- Chemical Formula : C15H14N2O2

- Molecular Weight : 254.29 g/mol

- CAS Number : 3762473

DMANF exhibits biological activity primarily through its interaction with cellular macromolecules, leading to various biochemical effects:

- Mutagenicity : DMANF has been shown to induce mutations in bacterial and mammalian cells. It operates via the formation of DNA adducts, which can lead to errors during DNA replication.

- Carcinogenic Potential : Studies indicate that DMANF is a potent carcinogen in laboratory animals. The compound's nitro group can undergo reduction to form reactive species that interact with cellular components, thus promoting tumorigenesis.

- Fluorescence Properties : DMANF exhibits strong fluorescence, making it a useful probe in biochemical assays. Its fluorescence can be quenched by various agents, allowing for studies on molecular interactions and environmental sensing.

Toxicity Profile

The toxicity of DMANF is significant and varies based on exposure levels and routes:

- Acute Toxicity : High doses can lead to severe cytotoxic effects in vitro and in vivo.

- Chronic Exposure : Long-term exposure is associated with increased risks of cancer due to its mutagenic properties.

In Vitro Studies

- DNA Interaction Studies : Research has demonstrated that DMANF forms stable adducts with DNA, leading to strand breaks and mutations in cultured cells. For instance, a study reported that DMANF induced mutations in the Ames test with Salmonella typhimurium at concentrations as low as 10 µg/mL .

- Fluorescence Quenching : DMANF's fluorescence can be quenched by various compounds, providing insights into its interactions with biomolecules. A study highlighted that quenching occurred via static or dynamic mechanisms depending on the quencher used .

In Vivo Studies

- Carcinogenicity Tests : In rodent models, DMANF administration resulted in a significant increase in tumors at multiple sites. The National Toxicology Program reported that DMANF caused tumors in the liver and bladder when administered through dietary routes .

- Metabolism Studies : Research indicates that DMANF undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to macromolecules .

Case Study 1: Mutagenicity Assessment

A comprehensive study assessed the mutagenic potential of DMANF using various strains of S. typhimurium. Results indicated a dose-dependent increase in revertant colonies, confirming its mutagenic properties .

Case Study 2: Carcinogenicity in Rodents

In a two-year bioassay conducted by the National Toxicology Program, male and female rats were fed diets containing DMANF. The study concluded that there was a significant incidence of liver tumors among treated groups compared to controls .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | Chemical Structure |

| Mutagenicity | Positive (Ames test) |

| Carcinogenicity | Yes (rodent studies) |

| Fluorescence Max Emission | 540 nm |

| LD50 (oral, rat) | 250 mg/kg |

Eigenschaften

IUPAC Name |

N,N-dimethyl-7-nitro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKUKDWAIXWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396072 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19221-04-6 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Dimethylamino-7-nitrofluorene (DMANF) useful in studying solvent properties?

A: DMANF exhibits positive solvatochromism, meaning its UV-visible absorption spectrum shifts depending on the solvent's polarity. This property makes DMANF a sensitive probe for assessing a solvent's dipolarity/polarizability (SPP). Researchers have used DMANF to establish an SPP scale for various solvents, including alcohols and even the gas phase []. This scale is useful for understanding and predicting solvent effects in various chemical processes.

Q2: How does the structure of DMANF influence its excited-state dynamics?

A: DMANF, like its analog 2-amino-7-nitrofluorene (ANF), undergoes unique excited-state dynamics. Upon photoexcitation, both molecules experience a charge transfer process leading to a highly dipolar excited singlet state (S1). This charge transfer triggers two main relaxation pathways: dipolar solvation and conformational relaxation. Notably, the conformational relaxation involves twisting the nitro group orthogonal to the aromatic plane []. This twisting motion, observed to be friction-affected and diffusive, does not involve further charge transfer and is a key characteristic of DMANF's excited-state behavior.

Q3: How does DMANF compare to other solvent polarity scales?

A: The SPP scale derived from DMANF and its homomorph 2-fluoro-7-nitrofluorene (FNF) correlates well with established solvent polarity scales, particularly for nonprotic solvents []. These include Kosower's Z, Dimroth and Reichardt's ET(30), Brooker's χR, Dong and Winnick's Py, Kamlet, Abboud, and Taft's π*, and Drago's S′ scale. The advantage of the DMANF/FNF-based scale lies in its derivation from electronic transitions, offering a potentially more accurate description of solvent effects relevant to spectroscopic techniques and other chemical processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.